Ethyl,5-ethylpyridine-2,3-dicarbonate
Description
Systematic IUPAC Nomenclature and CAS Registry Information
The compound ethyl 5-ethylpyridine-2,3-dicarbonate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as diethyl 5-ethylpyridine-2,3-dicarboxylate . This nomenclature reflects its pyridine backbone substituted with an ethyl group at position 5 and two ethyl ester groups at positions 2 and 3. The CAS Registry Number for this compound is 137131-42-1 , distinguishing it from structurally related derivatives.
A critical distinction arises in the terminology: while "dicarbonate" is occasionally used colloquially, the IUPAC-preferred suffix "dicarboxylate" accurately describes the ester functional groups (-COOEt). This aligns with the compound’s molecular formula, C$${11}$$H$${13}$$NO$$_6$$ , which accounts for two carboxylate ester groups. For clarity, Table 1 summarizes its key identifiers:
Structural Isomerism and Tautomeric Forms
Structural isomerism in ethyl 5-ethylpyridine-2,3-dicarbonate arises from variations in substituent placement on the pyridine ring. For instance:
- Positional Isomers : Shifting the ethyl group to positions 4 or 6 while retaining ester groups at 2 and 3 generates distinct isomers.
- Functional Group Isomerism : Replacing carboxylate esters with alternative functional groups (e.g., amides or ketones) alters reactivity and nomenclature.
Tautomerism, however, is not observed in this compound due to the absence of labile protons adjacent to heteroatoms. Unlike 2-pyridone derivatives, which exhibit keto-enol tautomerism, the esterified carboxyl groups in this molecule lock the structure into a single resonance form. Comparative analysis with analogous pyridinedicarboxylic acids (e.g., quinolinic acid) further confirms the stability of its tautomeric configuration.
Historical Evolution of Naming Conventions
The nomenclature of pyridine derivatives has evolved significantly since the 19th century. Early naming practices, such as the Geneva Nomenclature of 1892, prioritized common names (e.g., "quinolinic acid" for 2,3-pyridinedicarboxylic acid). The advent of IUPAC in 1919 standardized systematic naming, emphasizing substituent positions and functional groups.
For ethyl 5-ethylpyridine-2,3-dicarbonate, historical records reveal transitional naming patterns:
- Pre-IUPAC Era : Descriptors like "diethyl ester of 6-ethylpyridine-2,3-dicarboxylic acid" were prevalent.
- Modern IUPAC : The current name adheres to Rule C-14.4 of the Blue Book, which mandates numbering the pyridine ring to minimize locants for substituents.
Table 2 contrasts historical and contemporary naming practices:
| Era | Naming Convention | Example |
|---|---|---|
| Late 19th Century | Common names based on natural product derivatives | "Ethyl pyridine dicarboxylate" |
| Early 20th Century | Geneva Rules (simplified numbering) | "2,3-Diethyloxycarbonyl-5-ethylpyridine" |
| Post-1947 | IUPAC systematic numbering | Diethyl 5-ethylpyridine-2,3-dicarboxylate |
Properties
CAS No. |
133622-92-1 |
|---|---|
Molecular Formula |
C11H13NO6 |
Molecular Weight |
255.226 |
IUPAC Name |
(2-carboxyoxy-4,5-diethylpyridin-3-yl) hydrogen carbonate |
InChI |
InChI=1S/C11H13NO6/c1-3-6-5-12-9(18-11(15)16)8(7(6)4-2)17-10(13)14/h5H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
MIKXXSLHYJJIEX-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C(=C1CC)OC(=O)O)OC(=O)O |
Synonyms |
Ethyl,5-Ethyl-Pyridine-2,3-Dicarbonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Selective Functionalization : The 5-ethyl group enhances steric hindrance, directing reactions to the 2-position. This contrasts with unsubstituted pyridine dicarboxylates, which show less predictable regioselectivity .
Industrial Relevance: Used by Shandong Xianda Agrochemical Co. to synthesize herbicidal imidazolinones, highlighting its commercial value .
Structural Versatility : In coordination polymers, the ligand adapts to diverse metal geometries (e.g., octahedral, tetrahedral), enabling tailored material properties .
Preparation Methods
Reaction of Diethyl Oxalacetate and 2-Ethacrolein
A scalable alternative involves reacting diethyl oxalacetate with 2-ethacrolein and ammonium sulfamate in acetic acid. Optimized conditions (80°C, 20 hours) achieve a 48.8% yield. Key advantages include:
Diethyl 2-Aminomaleate and 2-Ethacrolein
Diethyl 2-aminomaleate reacts with 2-ethacrolein under acidic conditions (pH 3.9) to form 5-EPDC. A reflux in ethanol for 4 hours yields 13.8 g of crude product, though purification remains challenging. This method avoids halogenated intermediates, reducing toxicity but requiring precise pH control.
Hydroxylamine Sulfate-Mediated Synthesis
Hydroxylamine sulfate and sodium hydroxide generate in situ hydroxylamine, which reacts with diethyl maleate to form diethyl N-hydroxyaspartate. Subsequent treatment with 2-ethacrolein in benzene under trifluoroacetic acid catalysis achieves a 41% yield. Critical parameters include:
-
pH Optimization : Adjusting to pH 3–4 prevents side reactions.
-
Solvent Selection : Benzene facilitates azeotropic dehydration, though modern substitutions like toluene are preferred for safety.
Diethyl N-Hydroxyaspartate and 2-Ethacrolein
Diethyl N-hydroxyaspartate, synthesized from diethyl maleate and hydroxylamine, cyclizes with 2-ethacrolein in ethanol. This method, detailed in Example 12 of US5322948A, achieves 91% conversion but only 41% isolated yield due to purification losses. Key improvements involve thin-film evaporators to replace column chromatography, enhancing scalability.
Comparative Analysis of Preparation Methods
Key Findings :
-
Catalyst Efficiency : Ammonium sulfamate and hydroxylamine derivatives outperform sodium ethoxide in waste reduction.
-
Yield vs. Scalability : While the hydroxylamine method offers high conversion (91%), industrial scalability favors ammonium sulfamate due to simpler purification.
-
Environmental Impact : Modern methods reduce sulfur and nitrogen waste by 30–50% compared to traditional routes.
Purification Innovations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-ethylpyridine-2,3-dicarbonate, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound is synthesized via cyclization of precursors such as pyridine dicarboxylates with ethylating agents. Key reagents include dehydrating agents like phosphorus oxychloride for esterification. Reaction optimization involves adjusting solvent polarity (e.g., dimethylformamide) and temperature (120–150°C) to stabilize intermediates. Purification typically employs column chromatography with ethyl acetate/hexane gradients .
Q. How can structural characterization of Ethyl 5-ethylpyridine-2,3-dicarbonate be performed to confirm its purity and functional groups?
- Methodology : Use spectroscopic techniques:
- NMR : Analyze and spectra to verify ethyl ester groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH) and pyridine ring protons (δ 7.5–8.5 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and pyridine ring vibrations (C=N at ~1600 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 293 for CHNO) and fragmentation patterns .
Q. What are the critical parameters for handling and storing this compound to prevent degradation?
- Methodology : Store under inert gas (N or Ar) at –20°C to avoid hydrolysis of ester groups. Use anhydrous solvents (e.g., THF, DCM) during reactions. Monitor stability via periodic HPLC analysis with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How does Ethyl 5-ethylpyridine-2,3-dicarbonate serve as a precursor for coordination polymers, and what properties do these materials exhibit?
- Methodology : React the compound with transition metals (e.g., Zn, Cu) in solvothermal conditions (DMF/HO, 100–120°C) to form metal-organic frameworks (MOFs). Characterize using single-crystal X-ray diffraction to confirm topology and porosity. Applications include fluorescence sensing (λ ~450 nm) and gas adsorption studies (e.g., CO uptake at 298 K) .
Q. What analytical strategies resolve contradictions in reported spectral data for derivatives of this compound?
- Methodology :
- Cross-Validation : Compare NMR data across solvents (CDCl vs. DMSO-d) to assess solvent-induced shifts .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental spectra .
- Isolation of Byproducts : Employ preparative TLC to isolate impurities (e.g., hydrolyzed dicarboxylic acids) and re-analyze .
Q. How is this compound utilized in impurity profiling for pharmaceuticals like Imazethapyr?
- Methodology :
- LC-MS/MS : Quantify trace impurities using a C18 column, gradient elution (0.1% formic acid in acetonitrile/water), and MRM transitions (e.g., m/z 293 → 245 for the parent ion) .
- Stability Studies : Stress samples under acidic (HCl), basic (NaOH), and oxidative (HO) conditions to identify degradation pathways .
Q. What strategies mitigate challenges in synthesizing substituted pyridine derivatives from this compound?
- Methodology :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during nucleophilic substitution (e.g., NaN in DMF) .
- Catalysis : Employ Pd(PPh) for Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .
- Redox Control : Optimize stoichiometry of oxidizing agents (e.g., KMnO) to prevent over-oxidation to pyridinediones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
